molecular formula C13H13ClN4O5 B2833772 (3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid CAS No. 120355-42-2

(3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid

Cat. No. B2833772
CAS RN: 120355-42-2
M. Wt: 340.72
InChI Key: BWQOSYSWEARUOW-MCHASIABSA-N
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Description

(3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H13ClN4O5 and its molecular weight is 340.72. The purity is usually 95%.
BenchChem offers high-quality (3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational and Optical Properties

Ivanova and Spiteller (2011) conducted a study focusing on the conformational analysis, determination of absolute configurations, and elucidation of electronic absorption and circular dichroism spectra of related molecules. Their research highlights the importance of stereochemical characterization for drug discovery and structure-based design of functionalized nucleosides, emphasizing the role of intermolecular interactions on optical properties. This study provides insight into the structural and optical characteristics of molecules similar to the compound , indicating its potential applicability in drug design and discovery (Ivanova & Spiteller, 2011).

Synthesis and Polymerization

Hattori, Takai, and Kinoshita (1977) explored the synthesis and condensation polymerization of N-(3-carboxy-2-hydroxypropyl) derivatives of purine bases, which are structurally related to the specified compound. Their work contributes to the understanding of polymer synthesis processes involving purine base derivatives, potentially applicable in the development of new materials (Hattori, Takai, & Kinoshita, 1977).

Catalytic Synthesis and Material Science

Cruz-Izquierdo et al. (2015) reported on the lipase-catalyzed synthesis of furan oligoesters, demonstrating the potential of biobased processes in the production of polymers and materials. This research underscores the versatility of furan derivatives (like the compound ) in green chemistry applications, particularly in synthesizing macromonomers for the polymer industry (Cruz-Izquierdo et al., 2015).

Antimicrobial Applications

Chang et al. (2020) isolated furancarboxylic acids from a Penicillium sp. and evaluated their antimicrobial properties. While this study does not directly involve the exact chemical , it illustrates the potential of furancarboxylic acids and their derivatives in developing new antimicrobial agents. The structural similarity suggests that research into the specific compound could uncover valuable pharmacological properties (Chang et al., 2020).

properties

IUPAC Name

(3aR,4R,6S,6aS)-4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O5/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)18-4-17-5-9(14)15-3-16-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)/t6-,7+,8-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQOSYSWEARUOW-MCHASIABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C3N=CN=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)N3C=NC4=C3N=CN=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid

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